(2-Fluoro-4'-propyl-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
4’Propyl-2-fluoro-4-biphenylboronic acid is an organoboron compound with the molecular formula C15H16BFO2. It is a derivative of biphenylboronic acid, where the biphenyl structure is substituted with a propyl group at the 4’ position and a fluorine atom at the 2 position. This compound is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’Propyl-2-fluoro-4-biphenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobiphenyl and propylboronic acid.
Suzuki-Miyaura Coupling: The key step involves a Suzuki-Miyaura cross-coupling reaction between 4-bromo-2-fluorobiphenyl and propylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. .
Industrial Production Methods
Industrial production of 4’Propyl-2-fluoro-4-biphenylboronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4’Propyl-2-fluoro-4-biphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert it into corresponding biphenyl derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Strong bases such as sodium hydride or potassium tert-butoxide are employed.
Major Products
Oxidation: Produces boronic acids or boronates.
Reduction: Yields biphenyl derivatives.
Substitution: Results in various substituted biphenyl compounds.
Scientific Research Applications
4’Propyl-2-fluoro-4-biphenylboronic acid has diverse applications in scientific research:
Biology: Utilized in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Employed in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4’Propyl-2-fluoro-4-biphenylboronic acid primarily involves its role as a boronic acid derivative:
Molecular Targets: It targets specific enzymes and receptors that interact with boronic acids.
Pathways Involved: It participates in pathways involving boron-oxygen interactions, which are crucial in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group.
4-Biphenylboronic Acid: Lacks the propyl and fluorine substitutions.
2-Fluorobiphenyl-4-boronic Acid: Similar but without the propyl group
Uniqueness
4’Propyl-2-fluoro-4-biphenylboronic acid is unique due to its specific substitutions, which enhance its reactivity and selectivity in chemical reactions. The presence of both a propyl group and a fluorine atom provides distinct electronic and steric properties, making it valuable in specialized applications .
Properties
Molecular Formula |
C15H16BFO2 |
---|---|
Molecular Weight |
258.10 g/mol |
IUPAC Name |
[3-fluoro-4-(4-propylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C15H16BFO2/c1-2-3-11-4-6-12(7-5-11)14-9-8-13(16(18)19)10-15(14)17/h4-10,18-19H,2-3H2,1H3 |
InChI Key |
AJARQMWVAUZDFF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC=C(C=C2)CCC)F)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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